molecular formula C13H14FNO4S B2948439 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 1795420-38-0

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2948439
CAS No.: 1795420-38-0
M. Wt: 299.32
InChI Key: UAZGORPALQAOOA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-fluorophenyl core and a unique N-substituent: a 2-(furan-2-yl)-2-methoxyethyl group. This structure combines the electron-withdrawing fluorine atom, the polar sulfonamide moiety, and a heterocyclic furan ring with a methoxyethyl chain. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery, particularly in targeting kinases or microbial enzymes .

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-18-13(12-3-2-8-19-12)9-15-20(16,17)11-6-4-10(14)5-7-11/h2-8,13,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGORPALQAOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

    Medicine: Sulfonamides, including this compound, are explored for their potential therapeutic applications. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: This compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired biological effect. The furan ring and methoxyethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features Compared :

Compound Name Core Structure N-Substituent Notable Functional Groups Biological Activity (If Reported)
Target Compound 4-Fluorobenzenesulfonamide 2-(Furan-2-yl)-2-methoxyethyl Furan, methoxy, sulfonamide Not reported in evidence
1d () 4-Fluorobenzenesulfonamide Pyridinylethyl with pyrazole Pyrazole, pyridine Kinase inhibition (IC₅₀ values not specified)
Compound 8 () 4-Fluorobenzenesulfonamide Piperidinylmethyl with trifluoroethoxy phenoxy Trifluoroethoxy, piperidine High synthetic yield (87%), potential α1A/α1D-adrenergic antagonism
N-Furfuryl-p-toluenesulfonamide () p-Toluenesulfonamide Furfuryl (furan-2-ylmethyl) Furan, methyl No activity reported; structural similarity to antimicrobial agents

Physicochemical Properties :

  • Fluorine Substituent: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1e in has a methoxy group but lower melting point (144–146°C) vs. 1d (155–156°C)) .
  • Furan vs.
  • Methoxyethyl Chain : Introduces steric bulk and polarity, improving solubility over purely aromatic substituents (e.g., compound 8 in has a trifluoroethoxy group, which is highly lipophilic) .
Computational and In Silico Relevance
  • Molecular Interactions : The furan ring’s π-system may engage in stacking interactions, as seen in ’s boronic acid inhibitors targeting fungal HDACs .
  • Hydrophobic vs. Polar Channels : Compared to ’s piperidine-based sulfonamides, the methoxyethyl chain in the target compound may balance hydrophobicity for improved target binding .

Recommendations for Future Research :

  • Biological Screening : Prioritize assays for antifungal (e.g., Candida spp.) and kinase inhibition (e.g., EGFR, VEGFR).
  • ADMET Profiling : Evaluate solubility, metabolic stability, and toxicity relative to analogs like 1d .
  • Crystallographic Studies : Use tools like SHELXL () or Multiwfn () to analyze electron density and intermolecular interactions .

Biological Activity

4-Fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative notable for its unique structure and potential biological activities. The compound is characterized by a benzenesulfonamide core, a furan moiety, and a methoxyethyl substituent, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄FNO₄S
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 1795420-38-0

The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in maintaining acid-base balance within cells. The compound has demonstrated high potency against CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM, suggesting significant selectivity over other isoforms like CA II .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Carbonic Anhydrase Inhibition Inhibits CA IX, potentially useful in cancer therapy due to its role in tumor pH regulation.
Antitumor Activity Induces apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Neuroprotective Effects Modulates dopaminergic tone and neuroplasticity, which may be beneficial in treating addiction .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases :
    • A study demonstrated that this compound effectively inhibited CA IX, suggesting its potential application in cancer therapies targeting tumor microenvironments.
  • Antitumor Effects :
    • Research indicated that the compound could induce apoptosis in various cancer cell lines, showcasing its potential as a therapeutic agent against malignancies that exhibit high CA IX expression.
  • Behavioral Studies :
    • In experimental models involving nicotine-induced behavioral sensitization, related sulfonamide derivatives exhibited modulation of locomotor activity and adenosine levels, hinting at broader neuropharmacological applications .

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